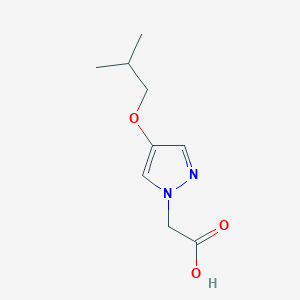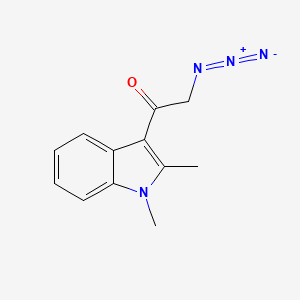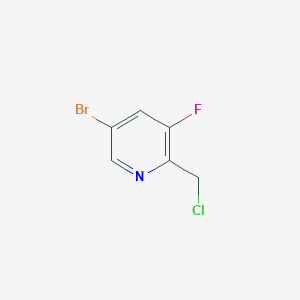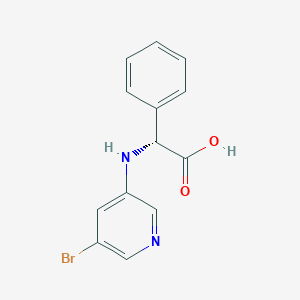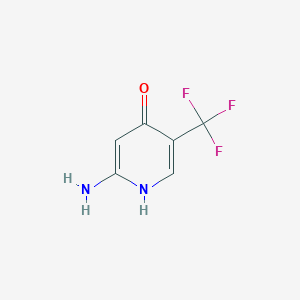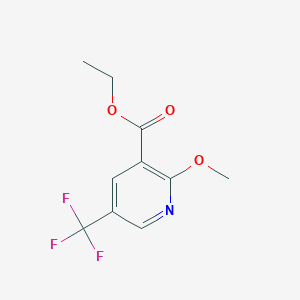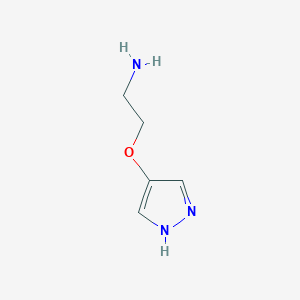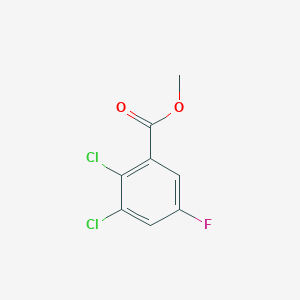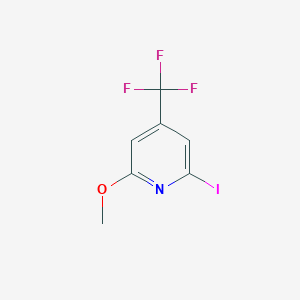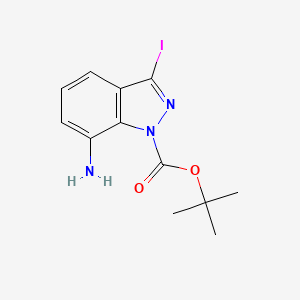![molecular formula C13H13ClN2 B1446346 [(4-氯苯基)苯甲基]-肼 CAS No. 1602832-45-0](/img/structure/B1446346.png)
[(4-氯苯基)苯甲基]-肼
描述
[(4-Chlorophenyl)phenylmethyl]-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a [(4-chlorophenyl)phenylmethyl] moiety.
科学研究应用
[(4-Chlorophenyl)phenylmethyl]-hydrazine has several scientific research applications:
作用机制
Target of Action
The primary target of [(4-Chlorophenyl)phenylmethyl]-hydrazine is the H1 receptors . These receptors play a crucial role in allergic reactions, which occur in response to environmental substances known as allergens .
Mode of Action
[(4-Chlorophenyl)phenylmethyl]-hydrazine interacts with H1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction is believed to be the primary mechanism through which the compound exerts its anti-allergic effects .
Biochemical Pathways
The interaction of [(4-Chlorophenyl)phenylmethyl]-hydrazine with H1 receptors affects the biochemical pathways associated with allergic reactions . Histamine, which interacts with H1 receptors, is known to cause allergies when exposed to excessive amounts of an allergen . By interacting with these receptors, [(4-Chlorophenyl)phenylmethyl]-hydrazine can potentially mitigate the effects of histamine, thereby alleviating allergic symptoms .
Result of Action
The result of [(4-Chlorophenyl)phenylmethyl]-hydrazine’s action is the significant reduction of both allergic asthma and allergic itching . Some derivatives of this compound have been found to exhibit stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The environment in which [(4-Chlorophenyl)phenylmethyl]-hydrazine acts can influence its efficacy and stability. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to mitigate . .
生化分析
Biochemical Properties
[(4-Chlorophenyl)phenylmethyl]-hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s ability to bind to specific biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
[(4-Chlorophenyl)phenylmethyl]-hydrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have anti-allergic activities by affecting the signaling pathways involved in allergic responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of [(4-Chlorophenyl)phenylmethyl]-hydrazine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit histamine H1 receptors, thereby reducing allergic responses . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [(4-Chlorophenyl)phenylmethyl]-hydrazine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of [(4-Chlorophenyl)phenylmethyl]-hydrazine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing allergic responses . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
[(4-Chlorophenyl)phenylmethyl]-hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of [(4-Chlorophenyl)phenylmethyl]-hydrazine within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
[(4-Chlorophenyl)phenylmethyl]-hydrazine exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)phenylmethyl]-hydrazine typically involves the reaction of [(4-chlorophenyl)phenylmethyl] chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for [(4-Chlorophenyl)phenylmethyl]-hydrazine are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
[(4-Chlorophenyl)phenylmethyl]-hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .
相似化合物的比较
[(4-Chlorophenyl)phenylmethyl]-hydrazine can be compared with other similar compounds, such as:
[(4-Chlorophenyl)phenylmethyl]piperazine: This compound shares a similar aromatic structure but has a piperazine ring instead of a hydrazine group.
[(4-Chlorophenyl)phenylmethyl]amine: This compound has an amine group instead of a hydrazine group and is used in the synthesis of various organic compounds.
The uniqueness of [(4-Chlorophenyl)phenylmethyl]-hydrazine lies in its hydrazine group, which imparts distinct reactivity and potential biological activities compared to its analogs .
属性
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUVPMLOWJDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


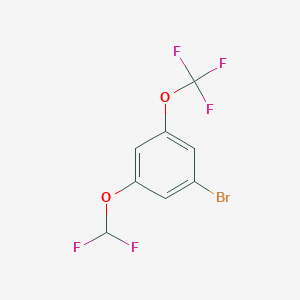
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
